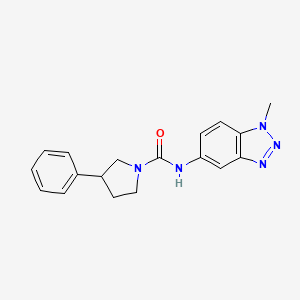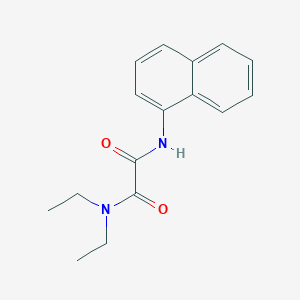![molecular formula C13H19NO2S B4073657 N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4073657.png)
N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide
Overview
Description
N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of biological processes.
Mechanism of Action
N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide is metabolized in the brain to form MPP+, which is a toxic compound that selectively damages dopaminergic neurons. This damage leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the induction of Parkinsonism, the decrease in dopamine levels, and the inhibition of mitochondrial complex I. Additionally, this compound has been found to cause oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide in lab experiments is its ability to induce Parkinsonism, which makes it a valuable tool in the study of Parkinson's disease. Additionally, this compound has been found to be relatively easy to synthesize, making it readily available for use in research. However, this compound also has some limitations, including its toxicity and potential for causing harm to researchers if not handled properly.
Future Directions
There are several future directions for research involving N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide. One area of interest is the development of treatments for Parkinson's disease based on the mechanisms of this compound-induced Parkinsonism. Additionally, researchers are interested in studying the effects of this compound on other neurological disorders, such as Alzheimer's disease. Finally, there is ongoing research into the development of safer and more effective compounds that can be used in place of this compound in lab experiments.
Scientific Research Applications
N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide has been extensively used in scientific research, particularly in the study of Parkinson's disease. This compound has been found to cause Parkinsonism in humans and animals, making it a valuable tool in the development of treatments for this disease. Additionally, this compound has been used to study the role of dopamine in the brain, as it causes a decrease in dopamine levels.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11-3-5-12(6-4-11)17-10-7-13(15)14-8-9-16-2/h3-6H,7-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZXHSJWLDHART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-chlorobenzyl)thio]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4073593.png)
![2-[(anilinocarbonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4073601.png)
![5-chloro-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine](/img/structure/B4073611.png)

![N-(sec-butyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4073624.png)


![3-(1H-pyrazol-1-yl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B4073641.png)
![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4073644.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4073647.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4073655.png)
![1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4073665.png)